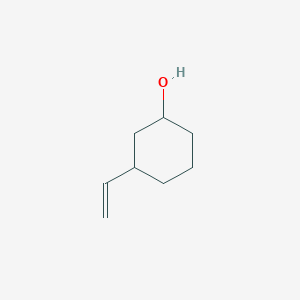![molecular formula C9H15IO2 B15241018 3-[(2-Iodocyclohexyl)oxy]oxetane](/img/structure/B15241018.png)
3-[(2-Iodocyclohexyl)oxy]oxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Iodocyclohexyl)oxy]oxetane is an organic compound with the molecular formula C9H15IO2 It features a four-membered oxetane ring bonded to a 2-iodocyclohexyl group through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Iodocyclohexyl)oxy]oxetane typically involves the formation of the oxetane ring followed by the introduction of the 2-iodocyclohexyl group. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the epoxide ring-opening and subsequent ring-closing reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
化学反応の分析
Types of Reactions
3-[(2-Iodocyclohexyl)oxy]oxetane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while ring-opening reactions can produce linear or branched compounds.
科学的研究の応用
3-[(2-Iodocyclohexyl)oxy]oxetane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.
作用機序
The mechanism of action of 3-[(2-Iodocyclohexyl)oxy]oxetane involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. The 2-iodocyclohexyl group can undergo substitution reactions, allowing the compound to interact with various biological and chemical targets. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
類似化合物との比較
Similar Compounds
- 3-[(2-Bromocyclohexyl)oxy]oxetane
- 3-[(2-Chlorocyclohexyl)oxy]oxetane
- 3-[(2-Fluorocyclohexyl)oxy]oxetane
Uniqueness
3-[(2-Iodocyclohexyl)oxy]oxetane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, providing opportunities for unique chemical transformations .
特性
分子式 |
C9H15IO2 |
|---|---|
分子量 |
282.12 g/mol |
IUPAC名 |
3-(2-iodocyclohexyl)oxyoxetane |
InChI |
InChI=1S/C9H15IO2/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h7-9H,1-6H2 |
InChIキー |
IPJZDGJKLUCETK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)OC2COC2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


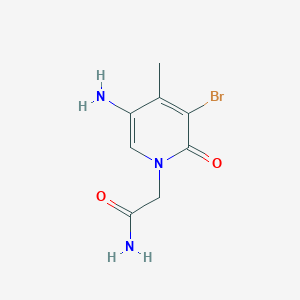

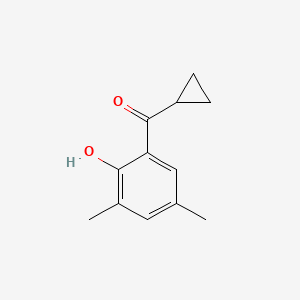
![2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid](/img/structure/B15240953.png)
![5-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15240958.png)
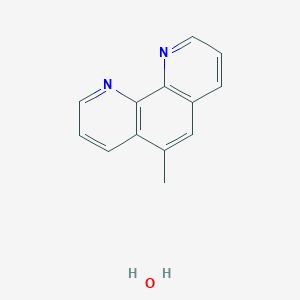

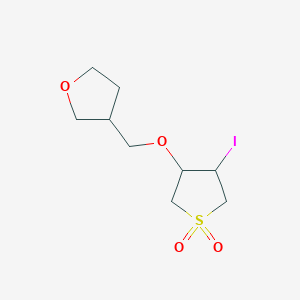
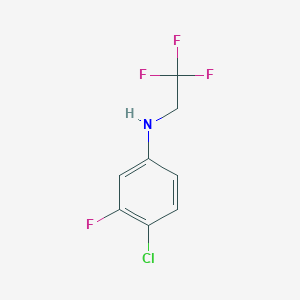
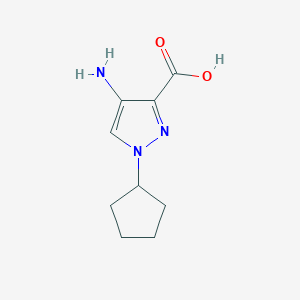
![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)


